4,5-Dichloro-2-fluorobenzyl chloride

説明

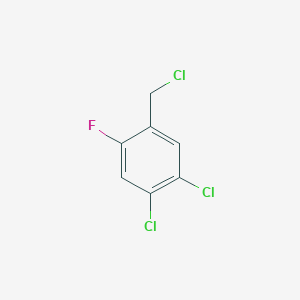

Key Structural Features:

- Aromatic Core : A benzene ring with three substituents: two chlorine atoms (1,2-dichloro), one fluorine atom (5-fluoro), and a chloromethyl group (4-chloromethyl).

- Functional Groups : A primary chloromethyl group (-CH₂Cl) and halogen substituents (Cl, F) that influence electronic and steric properties.

Molecular Formula and Weight Calculations

The molecular formula of this compound is C₇H₄Cl₃F , derived from:

- Carbon (C) : 7 atoms (6 from benzene, 1 from chloromethyl).

- Hydrogen (H) : 4 atoms (3 from benzene, 1 from chloromethyl).

- Chlorine (Cl) : 3 atoms (2 on benzene, 1 in chloromethyl).

- Fluorine (F) : 1 atom.

| Component | Atomic Mass (g/mol) | Contribution |

|---|---|---|

| C₇ | 7 × 12.01 = 84.07 | 84.07 |

| H₄ | 4 × 1.008 = 4.032 | 4.032 |

| Cl₃ | 3 × 35.45 = 106.35 | 106.35 |

| F | 19.00 | 19.00 |

| Total | 213.44 g/mol |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR :

- Chloromethyl Protons : A singlet at δ 4.5–4.8 ppm (no neighboring H atoms).

- Aromatic Protons : Deshielded signals due to electron-withdrawing Cl and F substituents. For example:

- H-3 : δ 7.2–7.5 ppm (ortho to Cl).

- H-6 : δ 7.8–8.0 ppm (meta to F).

19F NMR :

- Fluorine Atom : A triplet or doublet at δ -110 to -120 ppm (fluorine in an electron-deficient aromatic environment).

13C NMR :

- Chloromethyl Carbon : δ 40–45 ppm (quaternary C adjacent to Cl).

- Aromatic Carbons :

- C-1, C-2 (Cl-substituted) : δ 120–125 ppm .

- C-5 (F-substituted) : δ 150–155 ppm .

| NMR Type | Signal (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 4.5–4.8 | -CH₂Cl (singlet) |

| ¹⁹F NMR | -110 to -120 | F (quintet) |

| ¹³C NMR | 40–45 | C-CH₂Cl |

Infrared (IR) Spectroscopy Absorption Patterns

Key IR bands are influenced by halogen substituents and the chloromethyl group:

| Wavenumber (cm⁻¹) | Absorption Band | Assignment |

|---|---|---|

| 3100–3000 | Aromatic C-H stretch | C₆H₃ ring protons |

| 1300–1150 | C-H wag (CH₂Cl) | Chloromethyl group |

| 1100–1200 | C-F stretch | Fluorine substituent |

| 800–700 | C-Cl stretch | Aromatic chlorine atoms |

Note : The C-Cl stretch intensity varies with substituent positions and electronic effects.

Mass Spectrometric Fragmentation Pathways

The molecular ion (m/z 213 ) undergoes characteristic fragmentation:

| Fragment | m/z | Fraction Pathway |

|---|---|---|

| [M]⁺ | 213 | Molecular ion (C₇H₄Cl₃F) |

| [M - HCl]⁺ | 177 | Loss of HCl (C₇H₃Cl₂F) |

| [C₇H₄Cl₂F]⁺ | 127 | Chloromethyl group cleavage (C₇H₄Cl₂F) |

| [CH₂Cl]⁺ | 49 | Chloromethyl ion (CCH₂Cl) |

Dominant Fragments :

- m/z 127 (C₇H₄Cl₂F): Result of losing the chloromethyl group.

- m/z 49 (CH₂Cl⁺): Stable chloromethyl ion.

特性

IUPAC Name |

1,2-dichloro-4-(chloromethyl)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3F/c8-3-4-1-5(9)6(10)2-7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPHQEUUXJXQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Friedel-Crafts Reaction with Carbon Tetrachloride and Lewis Acid Catalysts

- Starting from 2,4-dichlorofluorobenzene , treatment with carbon tetrachloride under Lewis acid catalysis (AlCl3 or FeCl3) introduces a trichloromethyl group via electrophilic aromatic substitution.

- The reaction temperature is maintained between 0–70 °C, optimally 40–70 °C.

- Molar ratios of 2,4-dichlorofluorobenzene to carbon tetrachloride are close to 1:1.

- This step yields an intermediate such as 2,4-dichloro-5-fluorotrichlorotoluene and a dimeric byproduct (a side product dimer) that can be recycled.

Hydrolysis and Oxidation Steps

- The trichloromethyl intermediate undergoes hydrolysis with ferric trichloride and controlled water addition at 80–120 °C to form benzoyl chloride intermediates.

- Oxidation of hydrolysis products with suitable oxidants occurs at 20–40 °C.

- The dimer byproduct can be converted back into useful intermediates by hydrolysis and oxidation, improving raw material utilization and yield.

Acylation and Chlorination

- Final acylation with thionyl chloride at 50–100 °C converts intermediates to the benzoyl chloride or benzyl chloride derivatives.

- Distillation under reduced pressure is used to purify the product and remove excess reagents.

Representative Preparation Process (Adapted for 4,5-Dichloro-2-fluorobenzyl Chloride)

| Step | Reaction Type | Conditions & Reagents | Notes |

|---|---|---|---|

| 1 | Friedel-Crafts Chloromethylation | 2,4-dichlorofluorobenzene + CCl4, catalyst AlCl3 or FeCl3, 40–70 °C, molar ratio ~1:1 | Generates trichloromethyl intermediate and dimer byproduct |

| 2 | Hydrolysis | Ferric trichloride catalyst, water added slowly, 80–120 °C | Converts intermediate to benzoyl chloride derivative |

| 3 | Oxidation | Oxidant added at 20–40 °C | Oxidizes hydrolysis products to desired acid or chloride intermediates |

| 4 | Acylation/Chlorination | Thionyl chloride, 50–100 °C, distillation under reduced pressure | Produces final benzyl chloride product, purified by distillation |

| 5 | Recycling of Dimer | Hydrolysis and oxidation of dimer byproduct to feed back into main reaction | Enhances raw material utilization and yield |

Yield and Efficiency Data

Green and Industrial Considerations

- Use of phase transfer catalysts such as tetrabutylammonium chloride/bromide improves reaction efficiency and selectivity.

- Recycling of byproducts and solvents (ethanol, unreacted starting materials) reduces waste and cost.

- Continuous production methods with optimized catalyst loading and temperature control enable scale-up with high purity and yield.

- The process avoids harsh conditions, uses relatively safe reagents, and minimizes side-product formation.

Summary of Research Findings

- The preparation of chlorofluorobenzyl chlorides like this compound can be effectively achieved by adapting Friedel-Crafts chloromethylation of fluorochlorobenzenes followed by hydrolysis, oxidation, and chlorination.

- Ferric trichloride and aluminum trichloride are the preferred catalysts for these transformations.

- Reaction parameters such as temperature, molar ratios, and catalyst amounts critically influence yield and purity.

- Recycling of dimeric byproducts and solvent recovery are key to improving overall process sustainability.

- Industrial processes have been patented that achieve yields exceeding 90% with high selectivity and manageable byproduct profiles.

化学反応の分析

Types of Reactions

4,5-Dichloro-2-fluorobenzyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzyl chloride moiety can be substituted by nucleophiles such as amines, alcohols, or thiols.

Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding benzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents such as ethanol or water.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Substituted benzyl derivatives.

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

科学的研究の応用

Applications in Organic Synthesis

-

Intermediate in Pharmaceutical Synthesis

- 4,5-Dichloro-2-fluorobenzyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its reactivity allows it to participate in nucleophilic substitution reactions, forming the basis for complex organic molecules.

- For instance, it has been utilized in the synthesis of antiviral agents and anti-cancer drugs, where the chlorinated benzyl moiety contributes to the biological activity of the final products.

-

Building Block for Agrochemicals

- This compound is also employed as a building block in the development of agrochemicals. Its structural features enable the modification and enhancement of herbicidal and pesticidal properties.

- Research indicates that derivatives synthesized from this compound exhibit improved efficacy against various pests and weeds.

Case Study 1: Synthesis of Antiviral Compounds

A study published in a peer-reviewed journal highlighted the use of this compound in synthesizing a series of novel antiviral agents. The research demonstrated that compounds derived from this intermediate showed significant activity against viral strains resistant to existing treatments. The synthetic route employed allowed for high yields and purity, showcasing its utility in pharmaceutical chemistry.

Case Study 2: Development of Herbicides

In another research project focusing on agrochemical applications, scientists synthesized several herbicides using this compound as a key intermediate. The resulting compounds were tested for their effectiveness against common agricultural pests. Results indicated that modifications to the benzyl structure led to enhanced herbicidal activity compared to traditional formulations.

Safety and Handling Considerations

While this compound is valuable in research and industrial applications, it is crucial to handle it with care due to its potential hazards. It is classified as a skin irritant and may cause allergic reactions upon contact. Appropriate personal protective equipment (PPE) should be worn when handling this compound.

作用機序

The mechanism of action of 4,5-Dichloro-2-fluorobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or protein modification. The molecular targets include amino acids with nucleophilic side chains, such as cysteine and lysine .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 4,5-dichloro-2-fluorobenzyl chloride with two analogs: 2,4-dichlorobenzyl chloride and 2-bromo-4-fluorobenzylamine hydrochloride .

Research Findings and Industrial Relevance

- Pharmaceutical Applications : The fluorine atom in this compound may enhance metabolic stability in drug candidates, a feature observed in fluorinated analogs like 2-bromo-4-fluorobenzylamine hydrochloride .

- Agrochemical Synthesis : Its chlorine substituents are critical for pesticidal activity, mirroring trends in chlorinated benzyl derivatives used as herbicides .

生物活性

4,5-Dichloro-2-fluorobenzyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including pharmacology and toxicology.

This compound is characterized by the presence of two chlorine atoms and one fluorine atom on a benzyl ring. This unique substitution pattern influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The halogen substituents enhance its binding affinity to various enzymes and receptors, modulating biological pathways. Research indicates that it may affect:

- Enzyme Activity : It can inhibit or activate specific enzymes involved in metabolic processes.

- Receptor Interaction : It may bind to receptors influencing signal transduction pathways.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has been tested against gram-positive and gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent. The exact mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial potential.

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry (2024), the anticancer effects of this compound were investigated on human breast cancer cells (MCF-7). The results showed that treatment with the compound at concentrations of 10-50 µM led to a dose-dependent increase in apoptosis markers such as caspase-3 activation and PARP cleavage.

Toxicological Considerations

While the biological activities are promising, it is essential to consider the toxicological profile of this compound. Preliminary studies indicate potential cytotoxicity at higher concentrations, necessitating further investigation into its safety and efficacy for therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Dichloro-2-fluorobenzyl chloride, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis can be optimized using halogenation agents like thionyl chloride (SOCl₂) or oxalyl dichloride. For example, SOCl₂ with N,N-dimethylformamide (DMF) in dichloromethane (DCM) at 0–20°C yields acyl chlorides efficiently . Temperature control (e.g., reflux vs. low-temperature reactions) impacts side-product formation. Post-reaction purification via distillation or recrystallization improves purity. Validate outcomes using NMR and mass spectrometry.

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodology : Use column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) for separation. Monitor purity via HPLC or GC-MS. Evidence from structurally similar compounds (e.g., 2-fluorobenzyl chloride) highlights the importance of solvent selection and washing steps (e.g., aqueous NaHCO₃ to remove acidic impurities) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodology : Combine spectroscopic methods:

- ¹H/¹³C NMR : Identify substituent positions and confirm halogenation patterns.

- FT-IR : Detect functional groups (e.g., C-Cl stretches at ~550–750 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+Cl]⁻ adducts).

Comparative data from 5-chloro-2-fluorobenzoyl chloride analyses support these protocols .

Q. What safety precautions are critical when handling this compound?

- Methodology : Use PPE (gloves, goggles, fume hood) due to its lachrymatory and corrosive properties. Store in airtight containers under inert gas (N₂/Ar). Decomposition products (e.g., HCl, CO) require scrubbing systems. Refer to safety protocols for analogous compounds like 4-fluorobenzoyl chloride .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the selectivity of this compound in nucleophilic substitution reactions?

- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states. Catalysts like AlCl₃ can direct electrophilic substitution to specific positions (e.g., para vs. ortho). Kinetic studies using in-situ IR or Raman spectroscopy can track intermediate formation .

Q. What are the mechanistic pathways for thermal decomposition of this compound, and how can stability be improved?

- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures (likely >150°C). Stabilizers like hindered phenols or phosphites may mitigate degradation. Computational modeling (DFT) predicts bond dissociation energies to guide additive selection .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki or Ullmann couplings. Compare with experimental data from analogous compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to validate models .

Q. What strategies mitigate steric hindrance in functionalizing the benzyl chloride moiety of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。